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Introduction

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP)

family of enzymes that play a crucial role in various cellular processes, including the regulation

of the Wnt/β-catenin signaling pathway.[1][2][3] In the canonical Wnt pathway, TNKS mediates

the PARsylation of Axin, a key component of the β-catenin destruction complex.[4][5] This post-

translational modification leads to the ubiquitination and subsequent proteasomal degradation

of Axin.[5] The degradation of Axin destabilizes the destruction complex, resulting in the

accumulation and nuclear translocation of β-catenin, which then activates the transcription of

target genes involved in cell proliferation and survival.[1][4] Dysregulation of the Wnt/β-catenin

pathway is implicated in the development and progression of various cancers.[2][5] Therefore,

inhibition of Tankyrase activity presents a promising therapeutic strategy for cancers with

aberrant Wnt signaling.[2][5] This application note provides a detailed protocol for a kinetic

assay to characterize the inhibition of Tankyrase by a small molecule inhibitor. While the user

specified SN34037, publicly available data identifies it as an inhibitor of Aldo-keto reductase

1C3 (AKR1C3).[6][7] The following protocol is for a generic Tankyrase inhibitor and can be

adapted for specific compounds.

Principle of the Assay

The kinetic assay for Tankyrase inhibition is based on the measurement of its enzymatic

activity, which involves the transfer of ADP-ribose from nicotinamide adenine dinucleotide

(NAD+) to a substrate, typically a histone mixture. The activity of TNKS is quantified by
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detecting the amount of biotinylated ADP-ribose incorporated onto the substrate. This is

achieved using a chemiluminescent or colorimetric detection system. The presence of a TNKS

inhibitor will lead to a decrease in the signal, and the extent of inhibition can be quantified to

determine the inhibitor's potency (e.g., IC50) and mechanism of action.[3][8][9]

Experimental Protocols
Materials and Reagents

Recombinant human Tankyrase 1 (TNKS1/PARP5A) or Tankyrase 2 (TNKS2/PARP5B)

Histone mixture (substrate)

Biotinylated NAD+

Assay Buffer (e.g., 10x PARP assay buffer)

Blocking Buffer

Wash Buffer (e.g., PBST: 1x PBS with 0.05% Tween-20)

Streptavidin-HRP conjugate

Chemiluminescent or colorimetric HRP substrate

Stop solution (if using a colorimetric substrate)

96-well white or clear microplates

Microplate reader capable of measuring luminescence or absorbance

TNKS inhibitor (e.g., XAV-939 as a positive control)

DMSO (for inhibitor dilution)

Experimental Workflow
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Caption: Experimental workflow for the Tankyrase inhibition kinetic assay.
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Detailed Protocol

1. Plate Preparation (Day 1)

Dilute the histone mixture to a final concentration of 1 µg/mL in 1x PBS.

Coat the wells of a 96-well plate with 50 µL of the diluted histone mixture.

Incubate the plate overnight at 4°C.

The next day, wash the plate three times with 200 µL of PBST per well.

Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for at least 90

minutes at room temperature.[8]

Wash the plate three times with 200 µL of PBST per well.

2. Assay Procedure (Day 2)

Inhibitor Preparation: Prepare a serial dilution of the TNKS inhibitor in 10% DMSO. The

concentration range should span the expected IC50 value.[8] For initial experiments, a broad

range (e.g., 1 nM to 100 µM) is recommended.[10]

Reaction Mixture Preparation: Prepare a master mix containing the biotinylated NAD+ and

assay buffer.

Assay Plate Setup:

Blank wells: Add assay buffer and all reaction components except the enzyme.

Positive control wells: Add assay buffer, enzyme, and DMSO (vehicle control).

Inhibitor wells: Add assay buffer, enzyme, and the serially diluted inhibitor.

Add 5 µL of the diluted inhibitor or DMSO to the respective wells.

Add the reaction mixture to all wells.
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Initiate the reaction: Add the diluted TNKS enzyme to all wells except the blank wells. The

final reaction volume should be 50 µL.

Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined

empirically to ensure the reaction is in the linear range.[11][12]

3. Detection

Wash the plate three times with 200 µL of PBST per well.

Add 100 µL of diluted Streptavidin-HRP to each well.

Incubate for 30 minutes at room temperature with gentle shaking.

Wash the plate three times with 200 µL of PBST per well.

Add 100 µL of the HRP substrate to each well and incubate until a signal develops (typically

5-30 minutes).

If using a colorimetric substrate, add 100 µL of stop solution.

Read the chemiluminescence or absorbance on a microplate reader.

Data Analysis

Subtract the average blank reading from all other readings.

Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the

assay with varying concentrations of both the inhibitor and the substrate (biotinylated NAD+).

[13][14] The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

[11][13]
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Data Presentation
Table 1: Determination of IC50 for a TNKS Inhibitor

Inhibitor Conc.
(nM)

Log [Inhibitor] Average Signal % Inhibition

0 (Vehicle) N/A 500,000 0

1 0 450,000 10

10 1 300,000 40

50 1.7 245,000 51

100 2 150,000 70

500 2.7 75,000 85

1000 3 50,000 90

Table 2: Kinetic Parameters of TNKS Inhibition

Parameter Value

IC50 50 nM

Ki To be determined

Mechanism of Inhibition To be determined

Signaling Pathway
Wnt/β-catenin Signaling Pathway and TNKS Inhibition
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Caption: Role of Tankyrase in Wnt/β-catenin signaling and the effect of its inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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